1-(2-Ethyl-4-(methylthio)phenyl)propan-1-one
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Overview
Description
1-(2-Ethyl-4-(methylthio)phenyl)propan-1-one is an organic compound with the molecular formula C12H16OS It is characterized by the presence of an ethyl group, a methylthio group, and a propanone moiety attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Ethyl-4-(methylthio)phenyl)propan-1-one typically involves the alkylation of 2-ethyl-4-(methylthio)phenylacetonitrile followed by hydrolysis and decarboxylation. The reaction conditions often include the use of strong bases such as sodium hydride or potassium tert-butoxide in aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Ethyl-4-(methylthio)phenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, aryl halides, nucleophiles.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various alkylated or arylated derivatives.
Scientific Research Applications
1-(2-Ethyl-4-(methylthio)phenyl)propan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Ethyl-4-(methylthio)phenyl)propan-1-one involves its interaction with specific molecular targets and pathways. For instance, its derivatives may inhibit certain enzymes or receptors, leading to biological effects such as antimicrobial activity. The exact molecular targets and pathways can vary depending on the specific derivative and its application.
Comparison with Similar Compounds
- 2-Methyl-1-(4-(methylthio)phenyl)-2-morpholinopropan-1-one
- 2-Methyl-4-(methylthio)-2-morpholinopropiophenone
Comparison: 1-(2-Ethyl-4-(methylthio)phenyl)propan-1-one is unique due to the presence of the ethyl group and the specific positioning of the methylthio group on the phenyl ring. This structural uniqueness can influence its reactivity and the types of derivatives that can be synthesized from it. Compared to similar compounds, it may exhibit different chemical and biological properties, making it valuable for specific applications.
Properties
Molecular Formula |
C12H16OS |
---|---|
Molecular Weight |
208.32 g/mol |
IUPAC Name |
1-(2-ethyl-4-methylsulfanylphenyl)propan-1-one |
InChI |
InChI=1S/C12H16OS/c1-4-9-8-10(14-3)6-7-11(9)12(13)5-2/h6-8H,4-5H2,1-3H3 |
InChI Key |
AQLLUFMZPIOKMH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=CC(=C1)SC)C(=O)CC |
Origin of Product |
United States |
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